Cas no 2229296-60-8 (1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine)

1,1-Difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine is a fluorinated amine derivative featuring a benzoxazine moiety, offering unique structural and electronic properties. The presence of difluoromethyl groups enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The benzoxazine ring contributes to its potential as a bioactive scaffold, with applications in drug discovery, particularly for CNS-targeting compounds. Its well-defined stereochemistry and functional group compatibility allow for further derivatization, supporting diverse synthetic pathways. This compound is suited for studies requiring fluorinated building blocks with improved pharmacokinetic profiles. High purity and precise characterization ensure reliability in research applications.
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine structure
2229296-60-8 structure
商品名:1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
CAS番号:2229296-60-8
MF:C13H18F2N2O
メガワット:256.291630268097
CID:5971278
PubChem ID:165702730

1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • 1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
    • EN300-1954462
    • 2229296-60-8
    • インチ: 1S/C13H18F2N2O/c1-13(16,12(14)15)8-9-3-4-11-10(7-9)17(2)5-6-18-11/h3-4,7,12H,5-6,8,16H2,1-2H3
    • InChIKey: NQLUOGIPFWLFJB-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)(CC1=CC=C2C(=C1)N(C)CCO2)N)F

計算された属性

  • せいみつぶんしりょう: 256.13871953g/mol
  • どういたいしつりょう: 256.13871953g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 38.5Ų

1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1954462-0.5g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
0.5g
$2202.0 2023-09-17
Enamine
EN300-1954462-0.25g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
0.25g
$2110.0 2023-09-17
Enamine
EN300-1954462-2.5g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
2.5g
$4495.0 2023-09-17
Enamine
EN300-1954462-5.0g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
5g
$6650.0 2023-05-31
Enamine
EN300-1954462-0.05g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
0.05g
$1927.0 2023-09-17
Enamine
EN300-1954462-1.0g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
1g
$2294.0 2023-05-31
Enamine
EN300-1954462-10g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
10g
$9859.0 2023-09-17
Enamine
EN300-1954462-1g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
1g
$2294.0 2023-09-17
Enamine
EN300-1954462-0.1g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
0.1g
$2019.0 2023-09-17
Enamine
EN300-1954462-10.0g
1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine
2229296-60-8
10g
$9859.0 2023-05-31

1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine 関連文献

1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amineに関する追加情報

Introduction to 1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 2229296-60-8, identified as 1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine, represents a fascinating molecule with potential applications in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention due to their structural complexity and biological activity. The presence of fluorine atoms and the benzoxazine ring system in its molecular structure imparts unique properties that make it a promising candidate for further investigation.

Recent advancements in the study of bioactive molecules have highlighted the importance of fluorinated compounds in drug design. Fluorine atoms, when incorporated into molecular frameworks, can modulate the pharmacokinetic and pharmacodynamic properties of a drug. For instance, they can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall bioavailability of a therapeutic agent. In the case of 1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine, the fluorine substituents are strategically positioned to potentially enhance its interaction with biological receptors.

The benzoxazine ring system is another key feature of this compound that contributes to its biological relevance. Benzoxazines are known for their structural stability and ability to engage in hydrogen bonding interactions with biological targets. This structural motif has been widely explored in the development of pharmaceuticals due to its potential to act as a scaffold for bioactive molecules. The specific substitution pattern in 1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propan-2-amine suggests that it may exhibit unique binding characteristics that could be exploited for therapeutic purposes.

Current research in chemical biology is increasingly focused on understanding the role of small molecules in modulating biological pathways. The compound 1,1-difluoro-2-methyl-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-y)propanamino has been identified as a potential modulator of several key pathways involved in health and disease. For example, studies have suggested that benzoxazine derivatives may have anti-inflammatory properties by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, the presence of fluorine atoms could enhance the stability of such compounds against metabolic degradation, thereby prolonging their biological activity.

In vitro studies have begun to explore the pharmacological profile of 1,1-difluoro - 2 - methyl - 3 - ( 4 - methyl - 3 , 4 - dihydro - 2 H - 1 , 4 - benzoxazin - 6 - yl ) propanamino. Initial results indicate that this compound exhibits promising interactions with various biological targets. These interactions may be relevant for developing novel therapeutic strategies targeting conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. The unique structural features of this molecule make it an attractive candidate for further exploration in drug discovery pipelines.

The synthesis of 1 , 1 - difluoro - 2 - methyl - 3 - ( 4 - methyl - 3 , 4 - dihydro - 2 H - 1 , 4 - benzoxazin _6_ yl ) propanamino presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms into complex molecular frameworks often requires specialized synthetic methodologies to ensure high yield and purity. However , recent advances in fluorination techniques have made it possible to incorporate fluorine atoms into target molecules with greater ease and precision. These advancements are likely to facilitate the synthesis of more complex derivatives like _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are also exploring its use in agrochemicals and materials science due to its unique chemical properties. For instance , benzoxazine derivatives have been shown to exhibit antimicrobial activity , making them suitable for developing new crop protection agents. Additionally , these compounds may find applications in advanced materials where their structural stability and chemical resistance are beneficial.

As our understanding of chemical biology continues to evolve , compounds like _ _ _ _ _ _ will play an increasingly important role in drug discovery and development . The strategic use of fluorine atoms and functionalized heterocyclic systems will likely lead to the identification of new therapeutic agents with improved efficacy and safety profiles . Further research is needed to fully elucidate the biological activity and potential applications of this intriguing molecule .

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